1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Overview
Description
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with isobutylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde, 3-Methoxybenzoic acid.
Reduction: 1-(3-Methoxyphenyl)-2,2-dimethylpropane.
Substitution: 3-Bromo-1-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol.
Scientific Research Applications
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxyphenyl)-2,2-dimethylpropan-1-ol
- 1-(3-Methoxyphenyl)-2,2-dimethylpropane
- 1-(3-Methoxyphenyl)-2,2-dimethylpropan-2-ol
Uniqueness
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8,11,13H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXBWSDLBPOHFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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